molecular formula C3H3F3N4S B2874704 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol CAS No. 79544-67-5

1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B2874704
CAS No.: 79544-67-5
M. Wt: 184.14
InChI Key: AMPTXMDDXPPILG-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol is a specialized heterocyclic compound of significant interest in scientific research and development . The compound features a tetrazole ring, a polynitrogen electron-rich planar structure, which is often used as a bioisostere for carboxylic acids or other functional groups in drug design . The 2,2,2-trifluoroethyl substituent can enhance metabolic stability and alter the molecule's electronic properties, making it a valuable building block for creating novel molecular entities . Tetrazole derivatives, as a class, are extensively investigated for their diverse pharmacological properties. Scientific literature indicates that tetrazole-based compounds demonstrate a wide spectrum of biological activities, including potential as antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, and anticonvulsant agents . The 5-thiol moiety present in this compound provides a reactive handle for further chemical modifications, allowing researchers to synthesize a variety of more complex derivatives for structure-activity relationship (SAR) studies . This makes this compound a versatile precursor and a key intermediate in medicinal chemistry programs aimed at developing new therapeutic candidates. Beyond pharmaceuticals, the unique electronic properties of tetrazole rings also make them candidates for the development of energetic materials and other functional materials . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use . Researchers should consult the safety data sheet prior to use and handle the material in accordance with institutional and laboratory safety practices.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3N4S/c4-3(5,6)1-10-2(11)7-8-9-10/h1H2,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPTXMDDXPPILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N1C(=S)N=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79544-67-5
Record name 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2,2,2-trifluoroethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which eventually cyclize to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted tetrazole compounds.

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the tetrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroethyl group (CF₃CH₂) significantly increases the acidity of the thiol group compared to electron-donating substituents like methoxy (OCH₃) or tetrahydropyranyl. This enhances reactivity in deprotonation or metal-coordination reactions.
  • Aromatic Substituents: Compounds with aromatic substituents (e.g., 3-nitrophenyl, 3-methoxyphenyl) exhibit distinct NMR shifts in aromatic regions (δ 6.8–8.2 ppm), reflecting electronic effects from substituents like NO₂ or OCH₃ .

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group increases logP compared to non-fluorinated analogs (e.g., oxan-4-yl or methoxyphenyl derivatives), enhancing membrane permeability in biological systems.
  • Thermal Stability : Fluorinated tetrazoles generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications.

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol (C3H3F3N4S) is a tetrazole derivative that has garnered attention due to its diverse biological activities. This article compiles existing research on its biological properties, including cytotoxicity, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C3H3F3N4S
  • Monoisotopic Mass : 184.00305 Da
  • InChIKey : AMPTXMDDXPPILG-UHFFFAOYSA-N

The compound's structure includes a trifluoroethyl group attached to a tetrazole ring, which is known for its ability to form stable complexes with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetrazole derivatives. For instance, various derivatives showed significant cytotoxic effects against different cancer cell lines. The compound this compound was evaluated alongside other tetrazole derivatives for its efficacy against glioblastoma cells using assays such as MTT and colony formation tests.

CompoundCell LineIC50 (µM)Selectivity Index
This compoundLN229Data not availableData not available
5bLN22918.4>38
5cLN22946>16

The above table summarizes findings from studies evaluating the anticancer activity of various tetrazole derivatives. The selectivity index (SI) indicates the compound's effectiveness relative to normal cells.

Antibacterial Activity

Tetrazole derivatives have also been investigated for their antibacterial properties. In a study evaluating the antibacterial efficacy of several compounds against Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)MBC (µg/mL)
This compoundData not availableData not available
Control (Oxytetracycline)7.815.6

The results indicated that certain modifications in the tetrazole structure could enhance antibacterial potency significantly compared to traditional antibiotics.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways.

Case Studies

Several case studies have documented the biological activity of tetrazole derivatives:

  • Antitumor Activity : A study demonstrated that specific modifications to the tetrazole ring enhanced cytotoxicity against glioblastoma cells.
  • Antibacterial Studies : Research indicated that certain tetrazoles exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli, surpassing the effectiveness of conventional antibiotics.

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